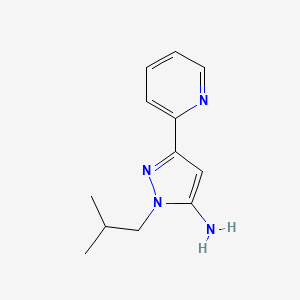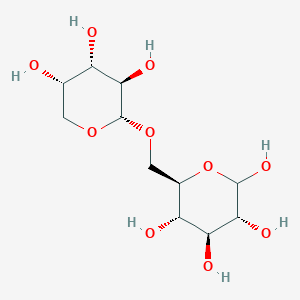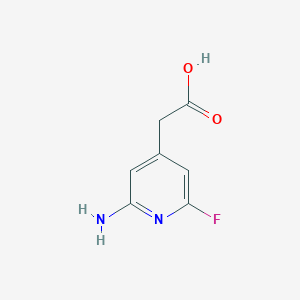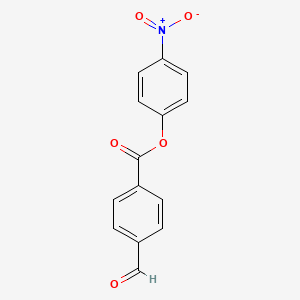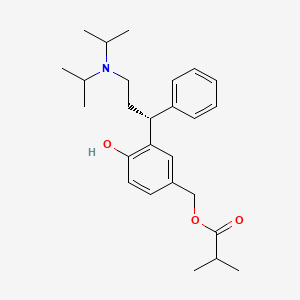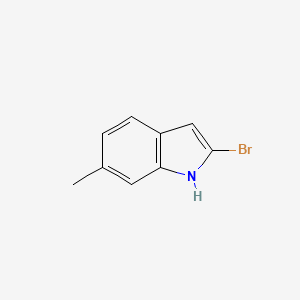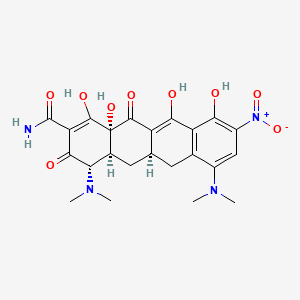
9-Nitrominocycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Nitrominocycline is a derivative of minocycline, belonging to the tetracycline family of antibiotics. This compound is known for its antibacterial properties, particularly against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . It inhibits bacterial growth by binding to ribosomes and preventing protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitrominocycline typically involves the nitration of minocycline hydrochloride using a mixture of nitric acid and sulfuric acid . The reaction is conducted under controlled conditions to ensure the selective nitration at the 9-position of the minocycline molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 9-Nitrominocycline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products:
Reduction: The major product is 9-aminominocycline.
Substitution: Depending on the nucleophile used, various substituted derivatives of minocycline can be formed.
Scientific Research Applications
9-Nitrominocycline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other tetracycline derivatives.
Biology: Its antibacterial properties make it a valuable tool in studying bacterial resistance mechanisms.
Medicine: It has potential therapeutic applications in treating infections caused by drug-resistant bacteria.
Industry: It is used in the development of new antibiotics and other pharmaceutical compounds.
Mechanism of Action
9-Nitrominocycline exerts its antibacterial effects by binding to the bacterial ribosome, specifically the 30S subunit . This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby inhibiting protein synthesis . The disruption of protein synthesis ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Minocycline: The parent compound of 9-Nitrominocycline, used to treat various bacterial infections.
Doxycycline: Another tetracycline antibiotic with similar antibacterial properties.
Tigecycline: A derivative of minocycline with expanded antibacterial activity, particularly against multi-drug-resistant bacteria.
Uniqueness: this compound is unique due to its specific nitro substitution at the 9-position, which enhances its antibacterial activity against certain drug-resistant strains . This modification also imparts additional properties, such as potential antioxidant effects, making it a versatile compound in both research and therapeutic applications .
Properties
Molecular Formula |
C23H26N4O9 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H26N4O9/c1-25(2)11-7-12(27(35)36)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1 |
InChI Key |
NSEFLFMALMVPQL-IRDJJEOVSA-N |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)
![8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)


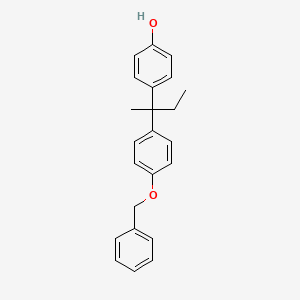
![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)
